5-Cyanospiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-Cyanospiro[2.3]hexane-5-carboxylic acid is a versatile small molecule scaffold with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a cyclohexane ring fused to a cyclopropane ring, with a cyano group and a carboxylic acid group attached to the spiro carbon. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanospiro[2.3]hexane-5-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [1+2]-cycloaddition reaction of ethyl 2-diazo-2-nitroacetate with an unsaturated nitrile, such as 3-methylidenecyclobutanecarbonitrile. This reaction is catalyzed by a transition metal catalyst, such as rhodium or copper, under mild conditions.
Reduction of Functional Groups: The nitro and cyano groups in the intermediate product are selectively reduced using reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyanospiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, LiAlH₄.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Oxidized derivatives of the spirocyclic core.
Reduction: Amino derivatives of the spirocyclic core.
Substitution: Ester and amide derivatives of the spirocyclic core.
Scientific Research Applications
5-Cyanospiro[2.3]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyanospiro[2.3]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for the target .
Comparison with Similar Compounds
Similar Compounds
Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-Cyanospiro[2.3]hexane-5-carboxylic acid is unique due to its combination of a cyano group and a carboxylic acid group attached to a spirocyclic core.
Properties
IUPAC Name |
5-cyanospiro[2.3]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMMLOFCGBJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491982-69-4 |
Source
|
Record name | 5-cyanospiro[2.3]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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